molecular formula C9H15N3O11P2 B15217137 4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one

4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one

Cat. No.: B15217137
M. Wt: 403.18 g/mol
InChI Key: ZWIADYZPOWUWEW-UHFFFAOYSA-N
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Description

Cytidine-5'-diphosphate (CDP) is a nucleotide derivative that plays a crucial role in various biological processes. It is composed of a cytidine base attached to a diphosphate group. CDP is involved in the synthesis of phospholipids and glycoproteins, making it essential for cellular functions and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytidine-5'-diphosphate can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the phosphorylation of cytidine monophosphate (CMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the diphosphate group.

Industrial Production Methods: In an industrial setting, the production of CDP often involves large-scale enzymatic reactions. Enzymes such as cytidine monophosphate kinase are used to catalyze the phosphorylation of CMP to CDP. This method is preferred for its efficiency and specificity, allowing for the production of high-purity CDP suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Cytidine-5'-diphosphate undergoes several types of chemical reactions, including:

  • Oxidation: CDP can be oxidized to form cytidine-5'-diphosphate-3'-monophosphate (CDP-3'-MP).

  • Reduction: Reduction reactions can convert CDP to its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the cytidine base, leading to the formation of modified nucleotides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: CDP-3'-MP

  • Reduction: Reduced forms of CDP

  • Substitution: Modified nucleotides

Scientific Research Applications

Cytidine-5'-diphosphate has a wide range of applications in scientific research, including:

  • Chemistry: CDP is used as a building block in the synthesis of nucleotide analogs and other chemical compounds.

  • Biology: It plays a role in the biosynthesis of phospholipids, which are essential components of cell membranes.

  • Medicine: CDP is involved in the development of antiviral and anticancer drugs.

  • Industry: It is used in the production of biologically active molecules and as a reagent in biochemical assays.

Mechanism of Action

The mechanism by which CDP exerts its effects involves its participation in the biosynthesis of phospholipids. CDP acts as a donor of cytidine monophosphate, which is essential for the formation of phosphatidylcholine and other phospholipids. The molecular targets and pathways involved include enzymes such as CDP-choline kinase and CDP-diacylglycerol synthase.

Comparison with Similar Compounds

  • Cytidine Monophosphate (CMP)

  • Cytidine Triphosphate (CTP)

  • Uridine Diphosphate (UDP)

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIADYZPOWUWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861606
Record name 4-Amino-1-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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